Ethyl 2-(1-adamantyl)-3-oxobutanoate
Description
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
ethyl 2-(1-adamantyl)-3-oxobutanoate |
InChI |
InChI=1S/C16H24O3/c1-3-19-15(18)14(10(2)17)16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,3-9H2,1-2H3 |
InChI Key |
KJAUPJVVFIJSEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(1-adamantyl)-3-oxobutanoate is a versatile intermediate in the synthesis of biologically active compounds. Its adamantyl group contributes to enhanced stability and lipophilicity, which are desirable properties in drug design.
Anticonvulsant Activity
Research has demonstrated that derivatives of adamantyl-substituted keto esters exhibit anticonvulsant properties. A study investigated the reactions of these compounds with hydrazine and phenylhydrazine, leading to the synthesis of various derivatives that were evaluated for their anticonvulsant activity in mouse models. The findings indicated promising results, suggesting potential therapeutic applications in seizure disorders .
Drug Design Modifications
The adamantane moiety has been incorporated into several drugs to improve pharmacokinetic properties. For instance, it has been used to modify existing drugs like zidovudine, enhancing their bioavailability by increasing lipophilicity . This modification is crucial for developing drugs that require better membrane permeability.
Synthetic Applications
This compound serves as a key building block in organic synthesis, particularly in the formation of complex molecules.
Transesterification Reactions
Recent advancements in transesterification reactions highlight the utility of β-keto esters like this compound. These reactions are valuable for synthesizing various esters under mild conditions, offering a pathway for producing derivatives with specific functional groups. Studies have shown that using different alcohols can yield varying reactivity and selectivity in these transformations .
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Ethylene glycol | High | Effective for esterification |
| Allyl alcohol | Low | Poor yields due to absorption issues |
Synthesis of Chiral Compounds
The compound has also been used as a chiral precursor in asymmetric synthesis. Its ability to undergo enantioselective reactions makes it suitable for producing chiral intermediates, which are crucial in the synthesis of pharmaceuticals .
Study on Anticonvulsant Properties
In a detailed study, researchers synthesized several adamantyl-substituted keto esters and evaluated their anticonvulsant activity through various assays. The results indicated that modifications at the keto position significantly influenced the efficacy against induced seizures, showcasing the potential of these compounds in developing new anticonvulsants .
Application in Drug Development
Another notable application involved using this compound as a scaffold for designing new antiviral agents. The structural rigidity provided by the adamantane group allowed for better interaction with viral targets, leading to enhanced antiviral activity compared to non-rigid analogs .
Comparison with Similar Compounds
Key Observations :
- Aromatic substituents (e.g., benzyl, fluorobenzyl) generally achieve high yields (>95%) due to efficient condensation .
- Hydrazono derivatives require diazotization and coupling steps, yielding 81–83% .
Physicochemical Properties
Substituents significantly influence melting points, solubility, and molecular planarity:
Key Observations :
- Hydrazono derivatives exhibit planarity, enhancing crystallinity and stability .
- Bulky substituents (e.g., adamantyl) may disrupt planarity, reducing melting points and increasing solubility in nonpolar solvents.
- ESI-MS and IR data confirm keto-enol tautomerism in hydrazono derivatives .
Antimicrobial Activity:
Preparation Methods
Mechanistic Insights:
-
Initiation : Fe(CO)₅ coordinates to the β-keto ester, polarizing the α-hydrogen for abstraction.
-
Alkylation : The resulting enolate attacks 1-bromoadamantane via an SN2 mechanism, displacing bromide.
-
Termination : Proton transfer regenerates the β-keto ester functionality.
Comparative data highlights advantages over classical acid-catalyzed Friedel-Crafts:
| Parameter | Fe(CO)₅ Method | AlCl₃ Method |
|---|---|---|
| Temperature (°C) | 60–80 | 100–120 |
| Reaction Time (h) | 4–6 | 12–24 |
| Yield (%) | 78–82 | 65–70 |
| Byproducts | <5% | 15–20% |
This method circumvents the moisture sensitivity of traditional Lewis acids while maintaining compatibility with ester functionalities.
Transesterification of β-Keto Esters
Post-synthetic modification of pre-formed adamantyl β-keto acids provides an alternative pathway. Reacting 2-(1-adamantyl)-3-oxobutanoic acid with ethanol in the presence of p-toluenesulfonic acid (PTSA) achieves esterification yields of 70–75% after 8–12 hours at reflux.
Critical considerations include:
-
Water removal : Molecular sieves (4Å) or azeotropic distillation with toluene shifts equilibrium toward product formation.
-
Acid loading : 2–5 mol% PTSA balances reaction rate against side product formation from acid-sensitive adamantane moieties.
While less atom-economical than direct synthesis, this route enables late-stage diversification of ester groups without modifying the adamantyl core.
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate key steps. A representative procedure involves:
-
Mixing 1-adamantanol (10 mmol), ethyl acetoacetate (12 mmol), and scandium triflate (Sc(OTf)₃, 5 mol%) in acetonitrile.
-
Irradiating at 150°C for 15 minutes (300W, closed vessel).
Advantages over conventional heating:
| Metric | Microwave | Conventional |
|---|---|---|
| Time | 15 min | 6–8 h |
| Energy Consumption | 0.3 kWh | 2.4 kWh |
| Isolated Yield | 81% | 76% |
This method particularly benefits thermally labile intermediates, preserving the adamantane structure from decomposition.
Continuous Flow Reactor Systems
Industrial-scale production employs continuous flow chemistry to enhance reproducibility and safety. A patented two-stage system performs:
Stage 1 : Enolate formation in a microstructured mixer (LDA/THF, −20°C).
Stage 2 : Reaction with 1-adamantanecarbonyl chloride in a packed-bed reactor (residence time: 2 min).
Process analytics demonstrate:
Such systems mitigate exotherm risks associated with bulk enolate reactions while enabling real-time purity monitoring.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(1-adamantyl)-3-oxobutanoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via condensation reactions, often involving adamantyl derivatives and ethyl acetoacetate. Key steps include:
- Adamantyl Group Introduction : Reacting 1-adamantyl halides or nitriles with ethyl 3-oxobutanoate derivatives under basic conditions (e.g., NaH in THF at 0°C) .
- Optimization : Yield improvements (e.g., 70–86%) are achieved by controlling temperature (0–20°C), solvent polarity (tetrahydrofuran or acetic acid), and stoichiometric ratios of reagents like sodium nitrite .
- Workup : Extraction with ethyl acetate and drying over sodium sulfate are common purification steps .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the adamantyl proton signals (δ 1.6–2.1 ppm as multiplet) and the ester methyl group (δ 1.2–1.4 ppm as triplet) .
- ¹³C NMR : The carbonyl carbons (C=O) appear at δ 165–200 ppm, while the adamantyl carbons resonate at δ 25–45 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (β-keto carbonyl) confirm the functional groups .
Q. How is this compound used as a precursor in heterocyclic synthesis?
- Methodological Answer : The β-keto ester moiety undergoes cyclocondensation with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively. For example:
- Hydrazone Formation : Reacting with arylhydrazines yields hydrazone derivatives, which can cyclize under acidic conditions to form pyrazoles .
- Mechanistic Insight : The adamantyl group stabilizes intermediates via steric hindrance, influencing regioselectivity in ring formation .
Advanced Research Questions
Q. What factors contribute to yield variability in the synthesis of adamantyl-substituted β-keto esters, and how can these be mitigated?
- Methodological Answer :
- Challenges : Steric bulk of the adamantyl group slows reaction kinetics, leading to incomplete conversions. Side reactions (e.g., hydrolysis of the ester) may occur under prolonged acidic conditions .
- Solutions :
- Use high-boiling solvents (e.g., DMF) to enhance solubility of adamantyl intermediates.
- Optimize catalyst loading (e.g., NaH or K₂CO₃) to accelerate nucleophilic substitution .
- Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal timepoints .
Q. How does the adamantyl group influence the reactivity and stability of this compound in radical or photochemical reactions?
- Methodological Answer :
- Steric Effects : The rigid adamantane framework reduces accessibility to the β-keto ester, slowing radical addition or oxidation reactions .
- Electronic Effects : The electron-donating nature of adamantane stabilizes radical intermediates, as observed in ESR studies of analogous compounds .
- Case Study : In photochemical [2+2] cycloadditions, adamantyl-substituted β-keto esters show reduced quantum yields compared to non-bulky analogs due to restricted conformational flexibility .
Q. What computational strategies are effective for modeling the crystal packing and intermolecular interactions of adamantyl-containing β-keto esters?
- Methodological Answer :
- Software Tools : SHELX suite for refining X-ray diffraction data, particularly for resolving disorder in adamantyl groups .
- Density Functional Theory (DFT) : Used to predict hydrogen-bonding patterns (e.g., C=O···H interactions) and lattice energies. For example, PBE/def2-TZVP calculations align with experimental unit-cell parameters (e.g., monoclinic P21/c space group) .
- Challenges : High computational cost due to the adamantyl group’s conformational rigidity requires simplified force fields or fragment-based approaches .
Q. How can contradictory spectral data (e.g., NMR shifts) for adamantyl-substituted β-keto esters be resolved?
- Methodological Answer :
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents deshield adamantyl protons, shifting signals upfield by 0.1–0.3 ppm .
- Dynamic Effects : Variable-temperature NMR (e.g., 100–300 K) identifies rotational barriers in the adamantyl-ester linkage .
- Cross-Validation : Use HSQC/HMBC experiments to assign ambiguous carbons and confirm connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
